2-(3-Mercaptophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Mercaptophenyl)acetic acid and its derivatives often involves reactions that incorporate sulfur-containing ligands to metal centers, forming complexes with distinct structural and electronic properties. For example, triorganotin(IV) derivatives have been synthesized and characterized, revealing insights into the ligand's coordination behavior and the resulting complex's polymeric structures (Baul, Dutta, Rivarola, Butcher, & Smith, 2002). Similarly, the synthesis and characterization of chloro-di-phenyltin(IV) complexes with 2-mercapto-nicotinic acid demonstrate the ligand's ability to influence catalytic reactions, highlighting its versatility (Xanthopoulou et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound derivatives reveals intricate details about their coordination environments and bonding interactions. For instance, the crystal and molecular structures of certain triorganotin(IV) complexes showcase a polymeric trans-O2SnC3 trigonal bipyramidal configuration, elucidating the ligand's coordination mode and its implications for the complex's properties (Baul et al., 2002).
Chemical Reactions and Properties
This compound engages in a variety of chemical reactions, forming complexes that exhibit unique chemical behaviors. For example, its role in the synthesis of a new chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid demonstrates its ability to mediate catalytic oxidation reactions, offering insights into its chemical reactivity and potential applications (Xanthopoulou et al., 2006).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for understanding their potential applications. These properties are influenced by the molecular structure and the nature of the metal-ligand interactions, as seen in the detailed structural analyses of complexes (Baul et al., 2002; Xanthopoulou et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, catalytic behavior, and interactions with metal ions, play a significant role in its applications in synthesis and material science. The formation of complexes with distinct catalytic activities underscores the importance of the ligand in influencing the chemical properties of the resulting materials (Xanthopoulou et al., 2006).
Scientific Research Applications
Antioxidant Activity : A compound related to 2-(3-Mercaptophenyl)acetic acid, namely 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been found to exhibit significant antioxidant activity. It protects erythrocytes from oxidative damage and could be a promising agent in the pharmacology of diabetes (Šoltésová Prnová et al., 2015).
Catalysis in Chemical Ligation : 3-Mercaptobenzyl sulfonate, a related compound, shows potential as a catalyst in native chemical ligation. This can benefit applications in areas like the synthesis of glycosylated peptides (Cowper et al., 2015).
Occupational and Environmental Medicine : The accurate detection of mercapturic acids from industrial chemicals in human urine, which can be derived from compounds similar to this compound, provides valuable information for occupational and environmental medicine (Schettgen et al., 2008).
Chemical Synthesis : The study by Karimi and Zareyee (2003) demonstrates the efficient deoxygenation of alkyl and aryl sulfoxides to thioethers using 3-mercaptopropionic acid, highlighting its role in chemical synthesis (Karimi & Zareyee, 2003).
Tautomerism in Aqueous Solution : The most stable tautomer of a compound structurally similar to this compound, specifically 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, in aqueous solution is identified, providing insights into chemical behavior in solutions (Pop et al., 2015).
Pharmaceutical and Cosmetic Applications : Monomercurated acetic acid, which crystallizes into a form of this compound, has applications in pharmaceuticals and cosmetics (Grdenić et al., 1991).
Green Chemistry : A green synthetic protocol for synthesizing 3-mercaptocoumarins in water, avoiding the need for catalysts, demonstrates the environmentally friendly approaches in chemistry involving compounds related to this compound (Yadav et al., 2009).
Antimicrobial Activity : The synthesis of formazans from a base of a compound similar to this compound exhibits moderate antimicrobial activity against pathogenic bacteria and fungal strains, indicating its potential in antimicrobial research (Sah et al., 2014).
Mechanism of Action
Pharmacokinetics
suggests that it may have good bioavailability.
Action Environment
The action of 2-(3-Mercaptophenyl)acetic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Furthermore, its reactivity and efficacy may be influenced by the presence of metal ions, given its role as a ligand.
properties
IUPAC Name |
2-(3-sulfanylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWQAXQJQOPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393484 | |
Record name | 2-(3-Mercaptophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63271-86-3 | |
Record name | 2-(3-Mercaptophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63271-86-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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